- Synthesis method of high-quality quizalofog-p-ethyl, Guangdong Huagong, 2010, 37(5), 150-151
Cas no 94051-08-8 (Quizalofop-P)
Quizalofop-P structure
Product Name:Quizalofop-P
CAS-Nr.:94051-08-8
MF:C17H13ClN2O4
MW:344.749123334885
MDL:MFCD00872025
CID:61681
PubChem ID:329754661
Update Time:2024-10-25
Quizalofop-P Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Quizalofop-P
- (R)-2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoic acid
- (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
- (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid
- (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid
- (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid
- DPX-Y 6202-31
- Propaquizafop free acid
- UNII-QE95U4A594
- (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid (ACI)
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (R)- (ZCI)
- (R)-(+)-Quizalofop
- R-Quizalofop
- (+)-quizalofop-acid
- Quizalofop-acid (R+)isomer
- Quizalofop-P (ISO Provisional)
- DTXCID0021387
- (R)-2-(4-(6-CHLOROQUINOXALIN-2-YLOXY)PHENOXY)PROPIONIC ACID
- DA-77303
- Q27287217
- propaquizafop TP1
- CS-0063994
- (R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid
- DTXSID2041387
- (2R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid
- QE95U4A594
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (2R)-
- MFCD00872025
- (2R)-2-(4-((6-CHLORO-2-QUINOXALINYL)OXY)PHENOXY)PROPANOIC ACID
- 94051-08-8
- Quizalofop-p, PESTANAL(R), analytical standard
- Quizalofop-P (free acid)
- NS00001776
- (R)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoic acid
- Quizalofop-P [ISO Provisional]
- FTJ
- (+)-quizalofop
- (R)-quizalofop
- QUIZALOFOP-P [ISO]
- CHEBI:137507
- Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2R)-
- (2R)-2-(4-(6-chloroquinoxalin-2-yl)oxyphenoxy)propanoic acid
- SCHEMBL63325
- HY-117142
-
- MDL: MFCD00872025
- Inchi: 1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1
- InChI-Schlüssel: ABOOPXYCKNFDNJ-SNVBAGLBSA-N
- Lächelt: O(C1C=CC(O[C@H](C)C(=O)O)=CC=1)C1C=NC2C=C(C=CC=2N=1)Cl
Berechnete Eigenschaften
- Genaue Masse: 344.05600
- Monoisotopenmasse: 344.056
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 5
- Komplexität: 431
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
- Topologische Polaroberfläche: 81.5A^2
Experimentelle Eigenschaften
- Farbe/Form: Weißes bis braunes Pulver
- Dichte: 1.4±0.1 g/cm3
- Schmelzpunkt: 151-153°C
- Siedepunkt: 533.3±50.0 °C at 760 mmHg
- Flammpunkt: 276.3±30.1 °C
- Brechungsindex: 1.648
- Löslichkeit: DMSO (Slightly), Chloroform (Slightly), Methanol (Slightly)
- PSA: 81.54000
- LogP: 3.92740
- Dampfdruck: 0.0±1.5 mmHg at 25°C
Quizalofop-P Zolldaten
- HS-CODE:2933399023
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Quizalofop-P Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33822-100MG |
Quizalofop-P |
94051-08-8 | 100mg |
¥1135.03 | 2025-01-16 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B60283-1.2ml |
Quizalofop-P |
94051-08-8 | ,100μg/ml in acetone | 1.2ml |
¥100.00 | 2022-01-07 | |
| TRC | Q826115-10mg |
Quizalofop-P |
94051-08-8 | 10mg |
$ 121.00 | 2023-09-06 | ||
| TRC | Q826115-25mg |
Quizalofop-P |
94051-08-8 | 25mg |
$ 230.00 | 2023-09-06 | ||
| TRC | Q826115-100mg |
Quizalofop-P |
94051-08-8 | 100mg |
$ 523.00 | 2023-09-06 | ||
| TRC | Q826115-250mg |
Quizalofop-P |
94051-08-8 | 250mg |
$930.00 | 2023-05-17 | ||
| TRC | Q826115-1g |
Quizalofop-P |
94051-08-8 | 1g |
$1298.00 | 2023-05-17 | ||
| abcr | AB525061-100 mg |
Quizalofop-p, 95%; . |
94051-08-8 | 95% | 100MG |
€118.80 | 2023-07-10 | |
| abcr | AB525061-1 g |
Quizalofop-p, 95%; . |
94051-08-8 | 95% | 1g |
€957.00 | 2023-07-10 | |
| abcr | AB525061-100mg |
Quizalofop-p, 95%; . |
94051-08-8 | 95% | 100mg |
€118.80 | 2025-04-15 |
Quizalofop-P Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Toluene ; rt; 4 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 15 - 30 min, rt; rt → 75 °C; 2 h, 75 °C
1.2 75 °C; 75 °C → 145 °C; 6 h, 145 °C; 145 °C → rt
1.2 75 °C; 75 °C → 145 °C; 6 h, 145 °C; 145 °C → rt
Referenz
- Tetrahydro-isoquinolin-2-yl-aryloxy-phenoxy alkyl ketone compounds and its application, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 15 - 30 min, rt; 2 h, rt → 75 °C
1.2 75 °C; 6 h, 75 °C → 145 °C; 145 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 75 °C; 6 h, 75 °C → 145 °C; 145 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Fused hybrid oxygen base phenoxy carboxylic acid derivative and its application as agricultural herbicide, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 15 - 30 min, rt; rt → 75 °C; 2 h, 75 °C
1.2 75 °C → 145 °C; 6 h, 145 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 75 °C → 145 °C; 6 h, 145 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Pyridine-3-yl aryloxy phenoxy alkyl acid ester and its application as agricultural herbicide, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
- Design, Synthesis and Biological Activity of 2-(4-Aryloxyphenoxy) Propionamides Containing 1,3,4-Thiadiazole, Indian Journal of Heterocyclic Chemistry, 2019, 29(1), 1-4
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; rt → 80 °C; 1 h, 70 - 80 °C
1.2 8 h, 70 - 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 8 h, 70 - 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Referenz
- Synthesis and herbicidal activity of novel N-hetrocyclo containing nitrogen methoxy-O-(4-aryloxy-phenyl)lactamide derivatives, Youji Huaxue, 2014, 34(1), 118-125
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Toluene
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of (+)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionates, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis and antitumor activity of N-pyridyl-2-(4-aryloxyphenoxy)propionamide, Jingxi Huagong, 2016, 33(2), 176-181
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 70 - 80 °C
Referenz
- Synthesis and herbicidal activity of N-arylmethyl-2-(4-arylxoyphenoxy) propionamide, Gaodeng Xuexiao Huaxue Xuebao, 2014, 35(2), 262-269
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 15 - 30 min, rt; 1 - 2 h, rt → 85 °C
1.2 60 - 80 °C; 4 - 6 h, 80 °C → 145 °C; 145 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 60 - 80 °C; 4 - 6 h, 80 °C → 145 °C; 145 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Referenz
- N-oxy fused O-heterocyclic phenoxy-carboxylic acid amide compound, its preparation method and application, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 15 - 30 min, rt; rt → 75 °C; 2 h, 75 °C
1.2 75 °C; 6 h, 75 °C → 145 °C; 145 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 75 °C; 6 h, 75 °C → 145 °C; 145 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Referenz
- Naphthyl 2-(4-aryloxyphenoxy)alkanoate compounds and their application in agricultural herbicides, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 - 30 min, rt; rt → 75 °C; 2 h, 75 °C
1.2 6 h, 75 °C → 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 6 h, 75 °C → 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Referenz
- Preparation of aryloxyphenoxy alkyl acid derivatives as herbicides, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
- Synthesis and herbicidal activity of 2-(4-Aryloxyphenoxy)propionamides, Journal of Chemical and Pharmaceutical Research, 2018, 10(4), 104-106
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
- Synthesis and herbicidal activity of 2-(4-aryloxyphenoxy)propionamides, Indian Journal of Heterocyclic Chemistry, 2018, 28(3), 385-388
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
Referenz
- Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides, Chemical Research in Chinese Universities, 2017, 33(1), 74-79
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 75 °C
1.2 75 °C; 7 h, 140 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 75 °C; 7 h, 140 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Synthesis and herbicidal activity of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives, Chemical Research in Chinese Universities, 2016, 32(2), 188-194
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 1 h, 70 - 80 °C
1.2 5 - 6 h, 130 - 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 5 - 6 h, 130 - 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
Referenz
- 2-[4-(Quinoxalin-2-oxy)phenoxy]amide useful in treatment of cervical cancer and its preparation, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 1 h, 70 - 80 °C
1.2 5 - 6 h, 130 - 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; pH 4 - 5, cooled
1.2 5 - 6 h, 130 - 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; pH 4 - 5, cooled
Referenz
- Preparation of drugs 2-[4-(quinoxalin-2-yloxy)phenoxy]alkylamide and optical isomers for treating lung adenocarcinoma A549, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referenz
- Synthesis and biological activities of novel quizalofop-ethyl derivatives, Xiandai Nongyao, 2015, 14(4), 5-7
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Phenol, 4-[(6-chloro-2-quinoxalinyl)oxy]-, barium salt (2:1) Solvents: Dimethylformamide
1.2 -
1.2 -
Referenz
- Preparation of aryloxypropionic acids as herbicides, Japan, , ,
Quizalofop-P Raw materials
- (S)-(-)-2-Chloropropionic Acid
- 2,6-Dichloroquinoxaline
- 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline
- Quizalofop-p-ethyl
- Propanoic acid,2-chloro-, sodium salt (1:1)
- 6-Chloro-2-fluoroquinoxaline
- (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid
Quizalofop-P Preparation Products
Quizalofop-P Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94051-08-8)Quizalofop-P
Bestellnummer:A1211738
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:57
Preis ($):567.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:94051-08-8)Quizalofop-P
Bestellnummer:LE16020
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:13
Preis ($):discuss personally
Email:18501500038@163.com
Quizalofop-P Verwandte Literatur
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
94051-08-8 (Quizalofop-P) Verwandte Produkte
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- 76577-99-6(Propanoic acid, 2-[4-(2-quinoxalinyloxy)phenoxy]-)
- 157434-99-6(Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1))
- 76578-12-6(Quizalofop)
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- 157542-87-5(Propanoic acid,2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, methyl ester, (2R)-)
- 157542-91-1( )